molecular formula C12H7Br3 B14739122 1,1'-Biphenyl, 2,4,4'-tribromo- CAS No. 6430-90-6

1,1'-Biphenyl, 2,4,4'-tribromo-

Cat. No.: B14739122
CAS No.: 6430-90-6
M. Wt: 390.90 g/mol
InChI Key: VALVUQTWSYUYTO-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,4,4’-tribromo- is a polybrominated biphenyl compound with the molecular formula C12H7Br3. These compounds are known for their use as flame retardants in various industrial applications .

Preparation Methods

The synthesis of 1,1’-Biphenyl, 2,4,4’-tribromo- typically involves the bromination of biphenyl. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 4’ positions . Industrial production methods may involve similar bromination processes but on a larger scale, often using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1,1’-Biphenyl, 2,4,4’-tribromo- undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,1’-Biphenyl, 2,4,4’-tribromo- can be compared with other polybrominated biphenyls, such as:

The uniqueness of 1,1’-Biphenyl, 2,4,4’-tribromo- lies in its specific bromination pattern, which influences its chemical reactivity and applications in various fields.

Properties

IUPAC Name

2,4-dibromo-1-(4-bromophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALVUQTWSYUYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074753
Record name 1,1'-Biphenyl, 2,4,4'-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6430-90-6
Record name 2,4,4'-Tribromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006430906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,4,4'-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4'-TRIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUK0NES30L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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